1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one
Description
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one is a halogenated aromatic ketone featuring a bromomethyl group at the para position and an iodine atom at the meta position on the phenyl ring, with a 3-chloropropan-2-one moiety attached. Its molecular formula is C₁₁H₉BrClIO, and its molecular weight is approximately 399.5 g/mol (calculated based on atomic weights). The iodine substituent contributes significantly to its molecular weight and may influence its reactivity and physical properties, such as solubility and crystallinity.
Properties
Molecular Formula |
C10H9BrClIO |
|---|---|
Molecular Weight |
387.44 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-iodophenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClIO/c11-5-8-2-1-7(4-10(8)13)3-9(14)6-12/h1-2,4H,3,5-6H2 |
InChI Key |
RZWOLHHPSWHHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)I)CBr |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step approach involving:
- Selective halogenation of the aromatic ring to introduce bromomethyl and iodo substituents.
- Acylation of the aromatic intermediate with a chloropropanone moiety.
- Careful control of reaction conditions (temperature, solvent, time) to optimize regioselectivity and yield.
The key challenge is the regioselective placement of bromomethyl and iodine groups at the 4- and 3-positions of the phenyl ring, respectively, followed by attachment of the chloropropanone side chain at the 1-position.
Stepwise Synthesis
Halogenation of the Aromatic Ring
- Iodination is typically performed first using iodine or iodinating agents such as iodine monochloride or N-iodosuccinimide (NIS) to selectively introduce iodine at the 3-position of the phenyl ring.
- Bromomethylation is then carried out by reacting the iodinated intermediate with bromomethylating agents, often involving bromination of a methyl substituent or direct substitution using reagents like phosphorus tribromide (PBr3) on a hydroxymethyl precursor.
Representative Reaction Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Aromatic iodination | Iodine or N-iodosuccinimide (NIS), solvent (e.g., acetic acid), 0–25 °C | Introduce iodine at 3-position | Mild conditions to avoid polyiodination |
| Bromomethylation | Phosphorus tribromide (PBr3) or bromomethyl bromide, solvent (e.g., dichloromethane), 0–25 °C | Convert hydroxymethyl to bromomethyl | Controlled addition to avoid overbromination |
| Acylation | 3-Chloropropanoyl chloride, Lewis acid catalyst (e.g., AlCl3), solvent (e.g., dichloromethane), 0–40 °C | Attach chloropropanone side chain | Temperature control critical for regioselectivity |
Analytical and Optimization Data
Purity and Yield Optimization
- The yield of each step depends on the purity of starting materials and reaction conditions.
- Halogenation steps require monitoring by TLC and NMR to avoid over-halogenation.
- Acylation reactions are optimized by varying catalyst loading and temperature to maximize yield and minimize side products.
Characterization
- The final product is characterized by standard spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern.
- Mass Spectrometry (MS) to verify molecular weight (~387.44 g/mol).
- Infrared (IR) spectroscopy to confirm functional groups (carbonyl, halogens).
- Elemental Analysis to confirm halogen content.
Comparative Literature Review
Two closely related compounds, 1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one and 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one, have been synthesized using similar multi-step halogenation and acylation strategies. These examples provide insight into the preparation of the target compound by analogy:
The preparation methods for these compounds emphasize the importance of regioselective halogenation and careful control of reaction conditions to achieve the desired substitution pattern.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Aromatic iodination | Iodine or NIS, AcOH, 0–25 °C | Selective iodination at 3-position |
| 2 | Bromomethylation | PBr3 or bromomethyl bromide, DCM, 0–25 °C | Conversion of hydroxymethyl to bromomethyl |
| 3 | Acylation | 3-Chloropropanoyl chloride, AlCl3, DCM, 0–40 °C | Attachment of chloropropanone side chain |
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its halogen atoms. The bromine, iodine, and chlorine atoms can form halogen bonds with various biological molecules, affecting their function and activity. These interactions can influence molecular pathways and cellular processes, leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: Iodine vs. In contrast, trifluoromethoxy () and difluoromethyl () groups are strongly electron-withdrawing, which may improve thermal stability but reduce solubility in polar solvents. Positional Isomerism: The placement of the bromomethyl group (para in the target vs. ortho in ) alters electronic distribution on the phenyl ring, affecting dipole moments and crystal packing behavior .
Ketone Position :
- The compound in features a propan-1-one moiety, whereas the target and others have propan-2-one. This positional difference influences the compound’s conformational flexibility and intermolecular interactions.
Molecular Weight Trends :
- The iodine substituent results in a significantly higher molecular weight (~399.5 g/mol) compared to analogs with lighter halogens (e.g., 279.53 g/mol for the fluorine-containing compound in ).
Synthetic Considerations: Bromomethyl-containing compounds (e.g., ) are often synthesized via alkylation or halogenation reactions.
Research Implications
- Crystallography : Chalcone derivatives with bromine substituents (e.g., ) exhibit well-defined crystal structures, suggesting that the target compound may also form stable crystals suitable for X-ray analysis using programs like SHELXL .
Biological Activity
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one is a halogenated organic compound notable for its complex structure, which includes bromine, iodine, and chlorine atoms. This unique combination of halogens contributes to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.
- Molecular Formula : C10H9BrClIO
- Molecular Weight : 387.44 g/mol
- Structure : The compound features a ketone functional group, which is critical for its reactivity.
Synthesis
The synthesis of this compound typically involves multi-step processes that may include the use of continuous flow reactors and optimized catalysts to enhance yield and purity. The halogen atoms in the compound are essential for its interactions with biological targets, as they can form halogen bonds with various biological molecules, influencing their function and activity.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects and mechanisms of action.
- Halogen Bonding : The presence of bromine, iodine, and chlorine allows for unique interactions with biological macromolecules. These halogen bonds can modulate protein functions and influence cellular pathways.
- Reactivity Profiles : The ketone group contributes to the reactivity of the compound, making it a suitable candidate for further modifications that can enhance its biological efficacy.
Case Studies and Research Findings
Several research studies have investigated the biological activity of compounds structurally similar to this compound. Here are key findings:
- Anticancer Activity : A study highlighted the effectiveness of related compounds in inhibiting cancer cell growth through targeted interactions with specific kinases involved in tumor progression. For instance, certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
- Enzyme Inhibition : Research has indicated that compounds with similar halogenation patterns can act as potent inhibitors of metalloenzymes, which are often implicated in cancer and other diseases. The inhibition mechanism typically involves binding to the active site of the enzyme, thus preventing substrate access .
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(4-Amino-3-bromomethylphenyl)-3-chloropropan-2-one | C10H10BrClN | Contains an amino group instead of iodine | Potential anticancer properties |
| 1-(4-Bromomethyl-3-methoxyphenyl)-3-chloropropan-2-one | C11H12BrClO | Contains a methoxy group instead of iodine | Moderate enzyme inhibition |
| 1-(4-Bromomethyl-3-difluoromethoxyphenyl)-3-chloropropan-2-one | C12H11BrClF2O | Features difluoromethoxy group | Enhanced cytotoxicity against specific cell lines |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one, and how can reaction intermediates be optimized?
- Answer : The compound can be synthesized via halogenation of a propanone precursor. For example, bromination of a chalcone derivative (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) using bromine in chloroform, followed by dehydrohalogenation with triethylamine, yields brominated intermediates . Optimizing stoichiometry (e.g., 1:1 molar ratio of substrate to bromine) and reaction time (24 hours) ensures minimal byproducts. Intermediate purification via recrystallization (acetone as a solvent) improves yield .
Q. How can X-ray crystallography be applied to determine the crystal structure of this compound, and what challenges arise due to heavy atoms (Br, I)?
- Answer : Single-crystal X-ray diffraction (SXD) using SHELX software (e.g., SHELXL for refinement) is standard. Heavy atoms like Br and I cause strong absorption effects, requiring corrected data collection (e.g., multi-scan absorption correction). Positioning hydrogen atoms via riding models (C–H = 0.93 Å) and refining thermal parameters (Uiso) with SHELX constraints ensures accurate structural resolution .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Answer : Key techniques include:
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C–Br/I stretches (500–700 cm⁻¹).
- NMR : <sup>1</sup>H NMR identifies methylene protons (δ 4.5–5.0 ppm for Br/ICH2), while <sup>13</sup>C NMR resolves ketone carbons (δ ~200 ppm).
Contradictions (e.g., unexpected splitting in NMR) are resolved via computational modeling (DFT) to validate assignments .
Advanced Research Questions
Q. How does the electronic environment of the iodophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Answer : The iodine atom acts as a directing group in Suzuki-Miyaura couplings due to its high electronegativity and polarizability. Density Functional Theory (DFT) studies reveal that the iodine substituent lowers the LUMO energy at the para-position, facilitating oxidative addition with palladium catalysts. Experimental validation using aryl boronic acids under inert conditions (N2, Pd(PPh3)4) yields biaryl derivatives .
Q. What computational strategies are employed to analyze steric effects in the crystal packing of halogenated propanones?
- Answer : Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···O, halogen-halogen contacts). For bromo/iodo derivatives, dominant contacts are Br···Br (3.5 Å) and I···π (3.8 Å), contributing to dense packing. Lattice energy minimization using PIXEL (in CLP software) predicts stability trends .
Q. How can antimicrobial activity assays be designed to evaluate this compound’s efficacy, and what controls are essential?
- Answer : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dissolve the compound in DMSO (≤1% v/v) to avoid solvent toxicity. Include positive controls (e.g., chloramphenicol) and solvent-only blanks. Structural analogs (e.g., 3-(2,6-dichlorophenyl)propenones) show activity via membrane disruption, validated by SEM imaging .
Q. What experimental and theoretical approaches resolve contradictions in UV-Vis absorption data for halogenated ketones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
